Cas no 77709-15-0 (5-methylpyridazine-4-carbaldehyde)

5-Methylpyridazine-4-carbaldehyde is a heterocyclic aldehyde featuring a pyridazine core substituted with a methyl group at the 5-position and a formyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, reduction, or nucleophilic addition reactions, while the pyridazine ring contributes to its electron-deficient character, enhancing its utility in coordination chemistry and catalysis. The compound's well-defined structure and high purity make it suitable for precise synthetic applications, including the development of biologically active molecules and advanced heterocyclic frameworks.
5-methylpyridazine-4-carbaldehyde structure
77709-15-0 structure
Product Name:5-methylpyridazine-4-carbaldehyde
CAS No:77709-15-0
MF:C6H6N2O
MW:122.12464094162
MDL:MFCD10700253
CID:1092363
PubChem ID:12682578
Update Time:2025-05-20

5-methylpyridazine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4-Pyridazinecarboxaldehyde
    • 5-methylpyridazine-4-carbaldehyde
    • CDA70915
    • CS-0455746
    • MFCD10700253
    • SCHEMBL10279479
    • 77709-15-0
    • A923278
    • AT10311
    • AKOS006302533
    • SY272990
    • MDL: MFCD10700253
    • Inchi: 1S/C6H6N2O/c1-5-2-7-8-3-6(5)4-9/h2-4H,1H3
    • InChI Key: INYRLQBIQINQSC-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=NC=C1C

Computed Properties

  • Exact Mass: 122.048012819g/mol
  • Monoisotopic Mass: 122.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 42.8Ų

5-methylpyridazine-4-carbaldehyde Security Information

  • Storage Condition:Sealed in dry,2-8°C

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5-methylpyridazine-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:77709-15-0)5-methylpyridazine-4-carbaldehyde
Order Number:A923278
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:35
Price ($):464.0
Email:sales@amadischem.com

Additional information on 5-methylpyridazine-4-carbaldehyde

Introduction to 5-methylpyridazine-4-carbaldehyde (CAS No. 77709-15-0)

5-methylpyridazine-4-carbaldehyde, with the chemical formula C₆H₆N₂O, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 77709-15-0, has garnered attention due to its versatile applications in the development of bioactive molecules. The aldehyde functional group at the 4-position and the methyl substituent at the 5-position of the pyridazine core contribute to its unique reactivity and structural properties, making it a valuable building block in medicinal chemistry.

Thepyridazine scaffold is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. Its simplicity and electronic richness allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential biological activities. The presence of the aldehyde group in 5-methylpyridazine-4-carbaldehyde enhances its utility as a synthetic precursor, facilitating condensation reactions with nucleophiles such as amines, hydrazines, and alcohols to form more complex structures.

In recent years, 5-methylpyridazine-4-carbaldehyde has been extensively studied for its role in drug discovery. Its structural motif is found in several pharmacologically active compounds, including herbicides, fungicides, and potential therapeutic agents. The compound’s ability to serve as a precursor for heterocyclic systems has made it particularly relevant in the design of novel agrochemicals and pharmaceuticals.

One of the most compelling aspects of 5-methylpyridazine-4-carbaldehyde is its application in the synthesis of bioactive molecules targeting various biological pathways. For instance, pyridazine derivatives have shown promise in inhibiting enzymes involved in cancer metabolism. Recent studies have highlighted the compound’s potential as a scaffold for developing kinase inhibitors, which are critical in targeted cancer therapies. The aldehyde group allows for facile derivatization, enabling researchers to fine-tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity.

Thelong-tail keyword "synthetic utility of 5-methylpyridazine-4-carbaldehyde" underscores its importance as a versatile intermediate. Researchers have leveraged this compound to develop novel heterocyclic frameworks with enhanced pharmacological properties. For example, derivatives of 5-methylpyridazine-4-carbaldehyde have been explored as potential antimicrobial agents, showcasing their ability to interact with bacterial enzymes and disrupt vital metabolic pathways.

Thepharmaceutical applications of 5-methylpyridazine-4-carbaldehyde extend beyond oncology and antimicrobial treatments. It has been investigated for its potential role in neurodegenerative diseases, where pyridazine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.

In addition to its medicinal applications, 5-methylpyridazine-4-carbaldehyde plays a crucial role in agrochemical research. Pyridazine-based compounds are known for their efficacy as herbicides and fungicides due to their ability to interfere with plant growth regulators and fungal metabolic processes. Theagrochemical significance of this compound lies in its contribution to developing sustainable agricultural solutions that enhance crop protection while minimizing environmental impact.

Thesynthetic pathways involving 5-methylpyridazine-4-carbaldehyde are diverse and well-documented. One common approach involves the condensation of malononitrile with acetone under acidic conditions, followed by functional group transformations to introduce the aldehyde moiety at the 4-position. Advances in catalytic methods have further refined these processes, improving yield and purity while reducing environmental footprint.

Thechemical reactivity of 5-methylpyridazine-4-carbaldehyde is another area of active investigation. The aldehyde group is highly reactive towards nucleophilic addition reactions, allowing for the construction of complex molecular architectures. Additionally, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions of the pyridazine ring, expanding the library of possible derivatives.

In conclusion, 5-methylpyridazine-4-carbaldehyde (CAS No. 77709-15-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and sustainable agricultural practices, the importance of this compound is likely to grow further.

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Amadis Chemical Company Limited
(CAS:77709-15-0)5-methylpyridazine-4-carbaldehyde
A923278
Purity:99%
Quantity:1g
Price ($):464.0
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